5-ethyl-N-(3-hydroxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-ethyl-N-(3-hydroxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-hydroxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the carboxamide: This is typically achieved through the reaction of the corresponding carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the pyrazole ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the pyrazole ring may lead to dihydropyrazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-hydroxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- 5-methyl-N-(3-hydroxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-ethyl-N-(3-hydroxyphenyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of both hydroxyphenyl and pyridinyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-ethyl-N-(3-hydroxyphenyl)-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-2-15-14(11-19-21(15)16-8-3-4-9-18-16)17(23)20-12-6-5-7-13(22)10-12/h3-11,22H,2H2,1H3,(H,20,23) |
InChI Key |
PDROWOUICPRNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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